molecular formula C5H6N4O3 B020737 1-Methyl-4-nitro-1h-imidazole-5-carboxamide CAS No. 5413-88-7

1-Methyl-4-nitro-1h-imidazole-5-carboxamide

Cat. No.: B020737
CAS No.: 5413-88-7
M. Wt: 170.13 g/mol
InChI Key: QUARTNVPDGQVMK-UHFFFAOYSA-N
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Description

Minopafant, also known as E5880, is a novel platelet activating factor receptor antagonist. It was initially developed by Eisai Co., Ltd. for the treatment of disseminated intravascular coagulation. the research has been discontinued .

Preparation Methods

The synthetic route for Minopafant involves several steps:

    Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to form a diester.

    Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.

    Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.

    Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to form a tricarbamate.

    Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give the precursor.

    Final Treatment: The precursor is treated with ethyl iodide at reflux temperature and submitted to an ion exchange resin.

Chemical Reactions Analysis

Minopafant undergoes various chemical reactions, including:

    Oxidation: Minopafant can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or amines.

Common reagents and conditions used in these reactions include pyridine, chloroform, and ethyl iodide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: As a platelet activating factor receptor antagonist, it has been used to study receptor-ligand interactions.

    Biology: Its role in inhibiting platelet activation has implications for understanding blood clotting mechanisms.

    Medicine: Initially investigated for treating disseminated intravascular coagulation, it has potential therapeutic applications in other hematologic conditions.

    Industry: Its unique properties make it a candidate for developing new pharmaceutical formulations

Mechanism of Action

Minopafant exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including inflammation and thrombosis. By blocking this receptor, Minopafant inhibits platelet aggregation and reduces inflammation. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways .

Comparison with Similar Compounds

Minopafant is unique compared to other platelet activating factor receptor antagonists due to its specific chemical structure and properties. Similar compounds include:

    Ginkgolide B: Another platelet activating factor receptor antagonist with a different chemical structure.

    Lexipafant: A compound with similar antagonistic properties but different pharmacokinetics.

    Apafant: Another antagonist with distinct therapeutic applications.

Minopafant’s uniqueness lies in its specific receptor binding affinity and the resulting pharmacological effects .

Properties

IUPAC Name

3-methyl-5-nitroimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUARTNVPDGQVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278513
Record name 1-methyl-4-nitro-1h-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-88-7
Record name NSC7856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-4-nitro-1h-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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